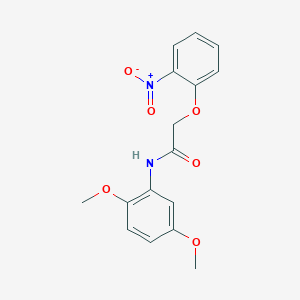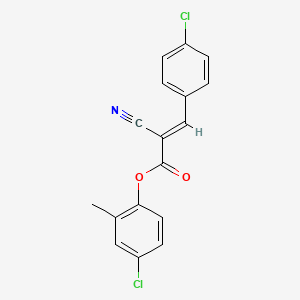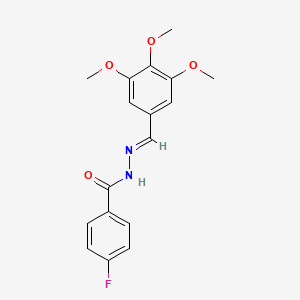
N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader group of chemicals that have been synthesized and analyzed for various properties and potential applications in different fields.
Synthesis Analysis
- A study by Girel et al. (2022) discussed the synthesis of related N-(2-hydroxyphenyl)acetamides and their derivatives through incubation with different microorganisms (Girel et al., 2022).
Molecular Structure Analysis
- Jarrahpour et al. (2006) explored the structure of a similar compound, 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, using spectroscopic data and AM1 calculations (Jarrahpour et al., 2006).
Chemical Reactions and Properties
- Romero et al. (2008) synthesized N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides and analyzed their hydrogen bonding and molecular structure (Romero et al., 2008).
Physical Properties Analysis
- The study by Jarrahpour et al. (2006) also contributes to the understanding of the physical properties of similar compounds through AM1 calculations, providing insights into their molecular behavior (Jarrahpour et al., 2006).
Wissenschaftliche Forschungsanwendungen
Bioactive Compound Synthesis
Research has focused on the synthesis and characterization of compounds related to N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide, investigating their potential as bioactive molecules. For instance, the study on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers reveals alternative pathways to phytotoxic metabolites, which could have implications for agricultural and environmental sciences (Girel et al., 2022).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The compound's derivatives have been developed as potential anticancer, anti-inflammatory, and analgesic agents. A notable study outlines the synthesis of 2-(substituted phenoxy) acetamide derivatives, which showed promising results in tests against various cancer cell lines and in anti-inflammatory and analgesic activity assays (Rani et al., 2014).
Environmental Degradation Studies
Some derivatives of N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide have been studied for their environmental impact, particularly in the degradation of hazardous materials. The degradation gene cluster from a gram-positive bacterium capable of breaking down p-nitrophenol, a related environmental contaminant, offers insights into bioremediation strategies that could be applied to similar compounds (Kitagawa et al., 2004).
Analytical Chemistry Applications
The study of phase I and phase II reductive metabolism simulation of nitro aromatic xenobiotics with electrochemistry coupled to high-resolution mass spectrometry includes compounds similar to N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide. This research provides a framework for understanding the metabolic pathways and potential environmental and biological impacts of these compounds (Bussy et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-7-8-14(23-2)12(9-11)17-16(19)10-24-15-6-4-3-5-13(15)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZFWHGRHGANLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)
![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)
![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)
![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)


![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)
![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)
